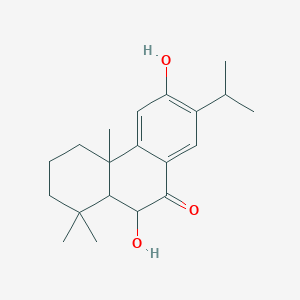![molecular formula C18H27NO2 B12103432 Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]- CAS No. 138873-80-0](/img/structure/B12103432.png)
Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]- is a chemical compound with the molecular formula C17H25NO2 It is a derivative of morpholine, a heterocyclic amine featuring a six-membered ring containing both nitrogen and oxygen atoms This compound is known for its unique structural features, which include a cyclohexyl group substituted with a methoxyphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]- typically involves the reaction of 1-(3-methoxyphenyl)cyclohexylmethanol with morpholine under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Morpholine: The parent compound, which lacks the cyclohexyl and methoxyphenyl groups.
Cyclohexylmorpholine: A derivative with a cyclohexyl group but without the methoxyphenyl moiety.
Methoxyphenylmorpholine: A derivative with a methoxyphenyl group but without the cyclohexyl moiety.
Uniqueness
Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]- is unique due to the presence of both the cyclohexyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination of structural features enhances its potential for diverse applications in research and industry.
特性
CAS番号 |
138873-80-0 |
|---|---|
分子式 |
C18H27NO2 |
分子量 |
289.4 g/mol |
IUPAC名 |
4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]morpholine |
InChI |
InChI=1S/C18H27NO2/c1-20-17-7-5-6-16(14-17)18(8-3-2-4-9-18)15-19-10-12-21-13-11-19/h5-7,14H,2-4,8-13,15H2,1H3 |
InChIキー |
KVDDTOKOCUZIFC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2(CCCCC2)CN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B12103356.png)

![2-[6-(2-Chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12103362.png)

![[(2R)-5,5-Dimethyloxolan-2-yl]methanamine](/img/structure/B12103372.png)

![6-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12103386.png)
![3-Ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene](/img/structure/B12103387.png)

![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride](/img/structure/B12103408.png)

![7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12103422.png)

